(21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA

ELOVL4 VLC-PUFA biosynthesis Stargardt disease

Procure the definitive (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA for ELOVL4 and peroxisomal β-oxidation studies, where chain-length and polyunsaturation specificity are critical. This ω-3 VLC-PUFA-CoA is the authentic substrate for quantifying ACOX1 kinetics and cannot be substituted with saturated C36:0-CoA or ω-6 positional isomers. Essential for reconstituting retinal phospholipid biosynthesis in Stargardt disease models.

Molecular Formula C57H96N7O17P3S
Molecular Weight 1276.4 g/mol
Cat. No. B15597629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA
Molecular FormulaC57H96N7O17P3S
Molecular Weight1276.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H96N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-48(66)85-41-40-59-47(65)38-39-60-55(69)52(68)57(2,3)43-78-84(75,76)81-83(73,74)77-42-46-51(80-82(70,71)72)50(67)56(79-46)64-45-63-49-53(58)61-44-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,44-46,50-52,56,67-68H,4,7,10,13,16,19-43H2,1-3H3,(H,59,65)(H,60,69)(H,73,74)(H,75,76)(H2,58,61,62)(H2,70,71,72)/b6-5-,9-8-,12-11-,15-14-,18-17-/t46-,50-,51-,52+,56-/m1/s1
InChIKeyJDXCYLYZGNBUBN-WHAHIZGXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(21Z,24Z,27Z,30Z,33Z)-Hexatriacontapentaenoyl-CoA: A C36:5 ω-3 VLC-PUFA-CoA for Retinal and ELOVL4 Research


(21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) thioester, formally derived from the condensation of coenzyme A with (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoic acid [1]. Belonging to the ω-3 family (C36:5n-3-CoA), it features a 36-carbon acyl chain with five cis double bonds at the Δ21, Δ24, Δ27, Δ30, and Δ33 positions, placing it among the longest and most unsaturated acyl-CoA species found in mammalian tissues [2]. As an obligate intermediate in the ELOVL4-mediated elongation pathway [3], this compound serves as both a product of C34:5n-3 elongation and a potential substrate for further elongation to C38:5n-3, making it an essential tool for dissecting very long-chain fatty acid biosynthesis and peroxisomal β-oxidation dynamics.

Why (21Z,24Z,27Z,30Z,33Z)-Hexatriacontapentaenoyl-CoA Cannot Be Replaced by Shorter VLCFA-CoAs or Saturated C36:0-CoA


VLCFA-CoAs are not interchangeable substrates in enzymatic assays or cell-based studies due to stringent chain-length specificity and positional isomer requirements [1]. ELOVL4, the sole mammalian elongase capable of generating C28-C36 fatty acids [2], exhibits differential activity toward saturated versus polyunsaturated substrates, while peroxisomal acyl-CoA oxidase (ACOX1) demonstrates kinetic preferences that diverge between saturated and polyunsaturated acyl chains of identical carbon length [3]. Furthermore, the ω-3 (n-3) double bond configuration distinguishes this compound from its ω-6 positional isomer—(18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA—which originates from a distinct biosynthetic lineage and is incorporated into separate phospholipid pools [4]. Substituting with C34:5n-3-CoA or C38:5n-3-CoA alters the elongation step under investigation, while using saturated C36:0-CoA eliminates the polyunsaturated character that dictates membrane biophysical properties and receptor recognition in retinal and neuronal systems [5].

Quantitative Differentiation of (21Z,24Z,27Z,30Z,33Z)-Hexatriacontapentaenoyl-CoA Against Closest Analogs


ELOVL4-Dependent Accumulation: C36:5n-3 Is Undetectable in ELOVL4-Deficient Cells Versus 28:5n-3 as Minimum Detectable Species

In cells expressing ELOVL4, (C30–C38):5n-3 fatty acids including C36:5n-3 are formed, whereas these species are completely absent in cells lacking ELOVL4 expression [1]. The minimum VLC-PUFA chain length requiring ELOVL4 for biosynthesis is 28 carbons (28:5n-3); shorter species up to C26 are produced by ELOVL1, ELOVL2, and ELOVL5 independently of ELOVL4 [1]. This establishes C36:5n-3 as a definitive functional marker of ELOVL4 elongase activity that cannot be substituted by C26:5n-3 or C28:5n-3 in loss-of-function studies.

ELOVL4 VLC-PUFA biosynthesis Stargardt disease retinal lipidomics

Peroxisomal β-Oxidation Kinetics: Polyunsaturated VLCFA-CoAs Exhibit Slower Turnover Than Saturated VLCFA-CoAs

In straight-chain acyl-CoA oxidase (ACOX1) knockout mice, extremely long-chain polyunsaturated fatty acids (ELCPs) with >24 carbons and four or more double bonds accumulate to a greater extent than saturated VLCFAs of comparable chain length [1]. The study reports that ACOX1 deficiency results in a "runaway carousel-type" kinetic profile wherein polyunsaturated substrates are processed with lower catalytic efficiency compared to their saturated counterparts, leading to preferential accumulation of polyunsaturated species [1]. While the study quantifies accumulation ratios rather than absolute kinetic constants, the data demonstrate that polyunsaturated VLCFA-CoAs (including C36:5) are disproportionately affected relative to saturated C36:0-CoA under conditions of impaired peroxisomal β-oxidation [1].

peroxisomal β-oxidation acyl-CoA oxidase ACOX1 VLCFA metabolism

ELOVL4 Mutant Phenotypes: L168F Mutation Enhances C38:5n-3 Synthesis While Reducing C36:5n-3

Functional analysis of ELOVL4 missense mutations reveals that the L168F mutant ELOVL4 decreases cellular levels of 34:6n-3 and 34:5n-3 VLC-PUFA while enhancing the synthesis of 38:5n-3 [1]. In contrast, the W246G ELOVL4 mutant leads to accumulation of 32:6n-3 and 32:5n-3 but decreases in 34:5n-3, 34:6n-3, and 36:5n-3 [1]. These mutation-specific shifts in product distribution demonstrate that C36:5n-3 occupies a critical intermediate position in the elongation cascade—its levels are differentially modulated depending on the specific ELOVL4 variant expressed, whereas shorter (C32) and longer (C38) species respond in opposite directions [1].

ELOVL4 mutation Stargardt disease VLC-PUFA lipid profiling

ELOVL4 Is the Sole Mammalian Elongase Capable of Synthesizing C28-C36 Fatty Acids

Among the seven mammalian ELOVL enzymes (ELOVL1-7), ELOVL4 is uniquely capable of elongating fatty acyl chains beyond C28, producing C28-C36 species [1]. ELOVL1, ELOVL2, ELOVL3, and ELOVL7 exhibit activity primarily on C18-C26 substrates, while ELOVL5 and ELOVL6 act on long-chain (C16-C22) fatty acids [2]. Homozygous Stargardt disease-3 mice carrying ELOVL4 mutations demonstrate reduced levels of C32-C36 acyl phosphatidylcholines in retina and C28-C36 acylceramides in epidermis, confirming that no alternative elongase can compensate for ELOVL4 loss in generating these chain lengths [1]. Consequently, C36-CoA species—whether polyunsaturated (C36:5n-3-CoA) or saturated (C36:0-CoA)—represent the terminal products of ELOVL4 activity that cannot be biosynthesized by any other mammalian elongase [1].

ELOVL4 fatty acid elongase VLCFA substrate specificity

Zebrafish Elovl4b Preferentially Elongates PUFA Substrates to C36, Whereas Elovl4a Shows Limited PUFA Activity

Heterologous expression of zebrafish Elovl4 isoforms in Saccharomyces cerevisiae revealed that Elovl4b efficiently converts eicosapentaenoic acid (20:5n-3) and arachidonic acid (20:4n-6) to elongated polyenoic products up to C36, whereas Elovl4a exhibits activity primarily on saturated fatty acids with 26:0 as the preferred substrate [1]. This isoform-specific functional divergence demonstrates that C36 polyunsaturated CoA synthesis is not a uniform property of all ELOVL4 homologs; only Elovl4b (the ortholog most similar to mammalian ELOVL4 in expression pattern and function) supports robust C36 PUFA-CoA production [1]. The distinct tissue distributions—elovl4b restricted to eye and gonads, elovl4a more broadly expressed—further underscore that C36:5n-3-CoA is a tissue-specific metabolite rather than a ubiquitous VLCFA-CoA [1].

zebrafish Elovl4 PUFA elongation substrate specificity

High-Value Research Applications for (21Z,24Z,27Z,30Z,33Z)-Hexatriacontapentaenoyl-CoA


ELOVL4 Enzymatic Activity Assays Requiring Authentic C36:5n-3-CoA Substrate

ELOVL4 is the only mammalian elongase capable of synthesizing C28-C36 fatty acids [1], and C36:5n-3-CoA is one of its terminal polyunsaturated products [2]. In vitro elongase assays using microsomal fractions or purified ELOVL4 require authentic C36:5-CoA to measure condensation activity with malonyl-CoA, distinguish wild-type from mutant ELOVL4 kinetics (e.g., L168F versus W246G variants) [3], and validate potential ELOVL4 inhibitors. Shorter CoAs (e.g., C26-CoA) test ELOVL1/2/3 activity, not ELOVL4, while saturated C36:0-CoA fails to capture the polyunsaturated substrate handling that is clinically relevant for Stargardt disease pathogenesis [1].

Peroxisomal β-Oxidation Kinetic Studies in ACOX1 Deficiency Models

Straight-chain acyl-CoA oxidase (ACOX1) catalyzes the rate-limiting first step of peroxisomal β-oxidation and exhibits differential kinetics toward polyunsaturated versus saturated VLCFA-CoAs [4]. In ACOX1 knockout models, extremely long-chain polyunsaturated fatty acids (>C24, ≥4 double bonds) accumulate preferentially relative to saturated VLCFAs [4]. C36:5-CoA serves as an essential substrate for quantifying ACOX1 catalytic efficiency, modeling the substrate-specific "runaway carousel" kinetics observed in peroxisomal disorders, and screening for pharmacological chaperones or small-molecule activators that may enhance ACOX1 activity toward polyunsaturated substrates [4].

Retinal Phospholipid Biosynthesis and Stargardt Disease-3 Mechanistic Studies

C32-C36 acyl phosphatidylcholines are selectively depleted in the retinas of Stargardt disease-3 mice carrying ELOVL4 mutations [1]. C36:5n-3-CoA is the immediate acyl donor for lysophosphatidylcholine acyltransferases (LPCATs) that incorporate very long-chain polyunsaturated fatty acids into retinal phospholipids [2]. Authentic C36:5-CoA enables reconstitution of this acyltransferase step in vitro, facilitates lipidomic standardization for quantifying C36:5-containing phosphatidylcholine species in biological samples, and supports studies of how altered C36:5 phospholipid composition affects photoreceptor outer segment membrane biophysics and rhodopsin trafficking [2].

Zebrafish Elovl4b Functional Characterization and Tissue-Specific VLC-PUFA Profiling

Zebrafish express two Elovl4 isoforms with distinct substrate specificities: Elovl4b efficiently elongates PUFA substrates to C36 polyenoic products, whereas Elovl4a primarily acts on saturated fatty acids [5]. C36:5-CoA is the relevant substrate for assaying Elovl4b activity in vitro and serves as an analytical standard for quantifying C36:5-CoA and C36:5-containing phospholipids in zebrafish eye and gonadal tissues [5]. The compound also supports comparative studies of teleost versus mammalian ELOVL4 function and the evolutionary conservation of VLC-PUFA biosynthesis in visual and reproductive systems [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.